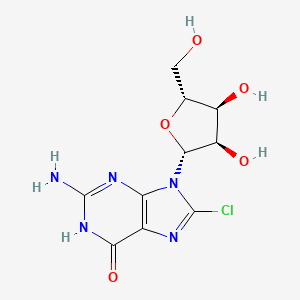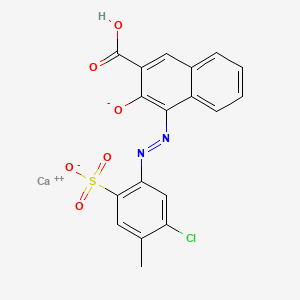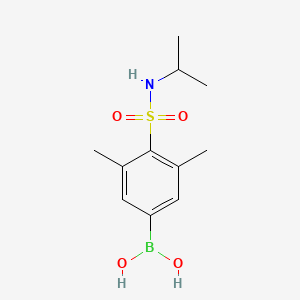
4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
Descripción general
Descripción
4-Chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (4-Cl-5-HPPD) is an important organic compound used in various scientific research applications. It is a derivative of the pyridazinone family, which is known for its versatile reactivity and strong reactivity towards various substrates. 4-Cl-5-HPPD is a white crystalline solid with a molecular weight of 215.7 g/mol and a melting point of 113-116 °C. It is soluble in water and slightly soluble in ethanol. This compound has been used in a variety of laboratory experiments, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Applications
Research on pyridazine derivatives, such as the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrates significant interest in this class of compounds for cancer treatment. These compounds have shown effects on the proliferation and the mitotic index of cultured cells and on the survival of mice bearing leukemia, indicating their potential as anticancer agents (Temple et al., 1983).
Heterocyclic Chemistry and Medicinal Chemistry
The synthesis and structural analysis of heterocyclic compounds, like pyridazine analogs, are of significant interest due to their pharmaceutical relevance. For instance, the detailed synthesis and characterization of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, underscore the compound's potential in drug design and development (Sallam et al., 2021).
Iron Chelation Therapy
Pyridazine-based compounds have also been explored for their iron chelating properties, aiming to design ligands with high iron(III) affinity but low iron(II) affinity. This research is crucial for developing therapeutic agents for conditions like thalassemia or other iron overload diseases (Ma et al., 2014).
Nucleophilic Substitution Reactions
The study of nucleophilic substitution reactions in pyridazine compounds, such as those involving 2-aryl-5-hydroxypyridazin-3(2H)-ones, provides valuable insights into the reactivity and potential modifications of pyridazine derivatives for various scientific applications (Schober et al., 1990).
Biological Activity and Drug Development
The exploration of novel indolylpyridazinone derivatives and their reactions signifies ongoing research into the biological activities and potential therapeutic applications of pyridazine derivatives. This includes the synthesis of compounds with expected antibacterial activity, highlighting the versatility of pyridazine-based compounds in drug discovery and development (Abubshait, 2007).
Propiedades
IUPAC Name |
5-chloro-4-(3-hydroxypiperidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-7(4-11-12-9(8)15)13-3-1-2-6(14)5-13/h4,6,14H,1-3,5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKAPNMCROBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531961.png)



![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)







![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)